1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene
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Overview
Description
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene is an organic compound that belongs to the class of conjugated dienes This compound features a butadiene backbone with phenyl and chlorophenyl substituents at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis of 1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene may involve large-scale Wittig reactions or other catalytic processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalytic methods using transition metal catalysts can offer higher efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or chlorophenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the diene.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated diene structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate cellular pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butadiene: Lacks the chlorophenyl substituent, resulting in different chemical properties and reactivity.
4-Phenyl-1,3-butadiene: Similar structure but without the chlorine atom, affecting its chemical behavior.
1,4-Diphenyl-1,3-butadiene: Contains two phenyl groups, leading to distinct chemical and physical properties.
Uniqueness
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene is unique due to the presence of both phenyl and chlorophenyl groups, which impart specific electronic and steric effects
Properties
Molecular Formula |
C16H13Cl |
---|---|
Molecular Weight |
240.72 g/mol |
IUPAC Name |
1-chloro-4-(4-phenylbuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C16H13Cl/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H |
InChI Key |
LASZRNUFCYQISX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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